5-Chloro-2-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]pyrimidine
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Overview
Description
5-Chloro-2-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]pyrimidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a chloropyrimidine group and a cyclopentylmethanone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]pyrimidine typically involves multiple steps, starting with the preparation of the chloropyrimidine and piperidine intermediates. The chloropyrimidine can be synthesized through chlorination of pyrimidine, followed by coupling with a piperidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-2-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]pyrimidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Its ability to interact with specific biological targets makes it a valuable tool for research in cell biology and biochemistry .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as diabetes and metabolic disorders .
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). By binding to these receptors, the compound can modulate signaling pathways, leading to various biological effects. For example, it has been shown to stimulate glucose-dependent insulin release by acting on pancreatic β-cells and promoting the secretion of incretin hormones in the gastrointestinal tract .
Comparison with Similar Compounds
Similar Compounds
Buspirone: A compound with a similar piperidine structure, used as an anxiolytic agent.
Rilpivirine: Another compound with a pyrimidine moiety, used as an antiretroviral drug.
Uniqueness
What sets 5-Chloro-2-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]pyrimidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile and valuable compound for research and industrial applications .
Properties
IUPAC Name |
[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c16-12-9-17-15(18-10-12)21-13-5-7-19(8-6-13)14(20)11-3-1-2-4-11/h9-11,13H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZRLEUTYGQAQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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